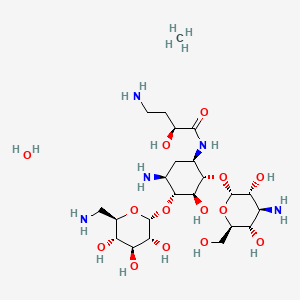

AMikacin (hydrate)

Description

Historical Context of Amikacin (B45834) (hydrate) Discovery and Development

The emergence of Amikacin is a direct response to the growing problem of bacterial resistance to existing antibiotics. Its history is a testament to the power of semi-synthetic chemistry in modifying natural products to enhance their efficacy.

Amikacin is not a naturally occurring substance; it is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A. drugbank.comnih.govbmj.com The synthesis was a targeted effort to create a molecule that could withstand the enzymatic deactivation mechanisms that bacteria had developed against earlier aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). researchgate.net Researchers achieved this by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain. drugbank.comnih.govnih.govmdpi.com This specific chemical modification sterically hinders the access of many aminoglycoside-modifying enzymes, which are the primary cause of resistance. nih.govmdpi.com

The journey of Amikacin from laboratory synthesis to a key tool in antimicrobial research involved several critical steps. It was first synthesized in 1972 by researchers at Sankyo, a pharmaceutical company based in Tokyo. drughistory.org This breakthrough was first detailed in the scientific literature by H. Kawaguchi and colleagues. google.com Following its discovery, extensive research confirmed its broad spectrum of activity, particularly against Gram-negative bacteria that had become resistant to other aminoglycosides. droracle.ai This led to its eventual approval for medical use in the United States in 1984, cementing its place in the antimicrobial armamentarium. drughistory.org

| Key Milestone | Year | Significance in Research & Development |

| First Synthesis | 1972 | Researchers at Sankyo successfully synthesize Amikacin from Kanamycin A, creating a novel semi-synthetic aminoglycoside. drughistory.org |

| First Scientific Publication | 1972 | The discovery and synthesis process are formally introduced to the scientific community by H. Kawaguchi et al. google.com |

| Introduction into Clinical Use (U.S.) | 1984 | Following extensive clinical trials demonstrating its efficacy against resistant pathogens, Amikacin receives FDA approval. drughistory.org |

Chemical Classification within Aminoglycoside Antibiotics Research

From a chemical standpoint, Amikacin is classified as an amino cyclitol glycoside. nih.gov It belongs to the broader family of aminoglycoside antibiotics, which are characterized by amino-modified sugars linked glycosidically. merckmanuals.commedchemexpress.com Structurally, it is an alpha-D-glucoside and a carboxamide. nih.gov Its core structure is derived from kanamycin A, placing it within the kanamycin subgroup of aminoglycosides. nih.gov The defining feature of its structure is the 4-amino-2-hydroxybutyryl group attached to the N-1 position of the central 2-deoxystreptamine (B1221613) ring, which is absent in its parent compound, kanamycin A. nih.govgoogle.com This unique structural element is fundamental to its enhanced stability against enzymatic inactivation. wikipedia.org

Significance of Amikacin (hydrate) in Addressing Bacterial Resistance Phenomena

The primary significance of Amikacin in biological research lies in its ability to overcome common mechanisms of bacterial resistance to aminoglycosides. nih.govoldpharma.it Bacteria typically resist aminoglycosides by producing aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.gov These enzymes modify the antibiotic's structure, preventing it from binding to its target, the bacterial 30S ribosomal subunit. nih.gov

Amikacin's design specifically counters this. The L-hydroxyaminobutyryl amide (L-HABA) side chain at the N-1 position protects the molecule from modification by several AMEs that would otherwise inactivate it. mdpi.comwikipedia.org While gentamicin and tobramycin have multiple sites vulnerable to enzymatic attack, Amikacin's structure leaves only one primary site for potential inactivation. wikipedia.org

Research has consistently shown that Amikacin retains activity against a wide range of Gram-negative bacilli that are resistant to other aminoglycosides, including strains of Pseudomonas aeruginosa, Klebsiella, Enterobacter, and Serratia. oldpharma.itnih.gov The main mechanism of resistance that does affect Amikacin is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. nih.govmdpi.comresearchgate.net The study of this specific resistance mechanism and the search for inhibitors of AAC(6')-Ib remain active areas of research, highlighting Amikacin's ongoing importance as a benchmark compound in the development of new antibiotics. nih.govmdpi.com Its resilience has made it an essential tool for treating severe nosocomial (hospital-acquired) infections caused by multidrug-resistant pathogens. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C23H49N5O14 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;methane;hydrate |

InChI |

InChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 |

InChI Key |

HTIYBCNQNDBBJH-GCZBSULCSA-N |

Isomeric SMILES |

C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O |

Canonical SMILES |

C.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |

Origin of Product |

United States |

Molecular Structure and Synthetic Chemistry of Amikacin Hydrate

Elucidation of Amikacin (B45834) (hydrate) Molecular Architecture

The molecular architecture of amikacin is complex, consisting of a central aminocyclitol ring linked to two amino sugar moieties and distinguished by a unique side chain. This structure is fundamental to its mechanism of action and its resistance to many enzymes that inactivate other aminoglycosides. nih.gov

Deoxystreptamine Moiety Derivations

At the core of amikacin's structure is a 2-deoxystreptamine (B1221613) (2-DOS) ring, a defining feature of many clinically important aminoglycosides. nih.govpsu.edu This aminocyclitol nucleus serves as the scaffold to which other components of the molecule are attached via glycosidic bonds. nih.gov Amikacin is classified as a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, indicating that the two amino sugar rings are attached at positions 4 and 6 of the central 2-DOS ring. researchgate.netasm.org This arrangement is inherited from its parent molecule, kanamycin (B1662678) A. researchgate.net

Characteristic L-(-)-γ-Amino-α-Hydroxybutyryl Side Chain (L-HABA)

A key structural feature that distinguishes amikacin from kanamycin A and other aminoglycosides is the attachment of an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. nih.govnih.gov This side chain is acylated to the N-1 amino group of the central 2-deoxystreptamine ring. nih.govcreative-diagnostics.comdrugbank.com The presence of the L-HABA moiety is crucial as it sterically hinders the action of many aminoglycoside-modifying enzymes (AMEs), which are the primary cause of bacterial resistance to this class of antibiotics. nih.gov This specific modification allows amikacin to remain effective against pathogens that have developed resistance to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govresearchgate.net

Overview of Key Functional Groups (Hydroxyl, Glucopyranosyl, Amino)

The amikacin molecule is rich in polar functional groups, which contribute to its solubility in water and its interaction with the bacterial ribosome. The key functional groups include:

Amino Groups: Amikacin possesses five amino groups, which are basic and protonated at physiological pH. nih.govresearchgate.net These groups are critical for the molecule's binding to the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA). asm.org They are located at the C-1 and C-3 positions of the 2-deoxystreptamine ring, the C-6' and C-3'' positions of the two sugar moieties, and at the gamma position of the HABA side chain. nih.govresearchgate.net

Hydroxyl Groups: There are numerous hydroxyl groups distributed throughout the molecule, contributing to its hydrophilicity. researchgate.net These groups can form hydrogen bonds, which play a role in the specific binding interactions with the ribosomal target site. nih.gov

| Functional Group | Quantity | Location Highlights |

| Amino (—NH₂) Groups | 5 | 2-DOS ring (C1, C3), Sugar rings (C6', C3''), L-HABA side chain |

| Hydroxyl (—OH) Groups | 8 | Throughout the 2-DOS and sugar rings, L-HABA side chain |

| Glycosidic Linkages | 2 | Connecting sugar rings to the 2-DOS core at positions 4 and 6 |

Stereochemical Considerations in Amikacin (hydrate) Structure

Amikacin is a chiral molecule with a defined three-dimensional structure that is essential for its biological activity. It has 16 stereocenters, leading to a highly specific spatial arrangement of its functional groups. nih.gov The precise stereochemistry is critical for its correct binding to the A-site of the bacterial 16S rRNA. nih.gov The full IUPAC name, (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide, specifies the absolute configuration at each chiral center. nih.gov The L-configuration of the α-hydroxy-γ-aminobutyric acid side chain is also a critical stereochemical feature. chemicalbook.com

Semi-Synthetic Pathways from Kanamycin A Precursor

Amikacin is not a naturally occurring antibiotic; it is a semi-synthetic product derived from kanamycin A, a natural aminoglycoside. psu.eduibresco.com The synthesis was developed to create a molecule that could overcome the growing problem of bacterial resistance to existing aminoglycosides. nih.gov

Acylation Mechanisms at the C-1 Amino Group of Deoxystreptamine

The conversion of kanamycin A to amikacin involves the selective acylation of the C-1 amino group on the 2-deoxystreptamine nucleus with the L-HABA side chain. nih.govcreative-diagnostics.com Achieving this selectivity is the primary challenge in the synthesis because kanamycin A has four primary amino groups (at positions C-1, C-3, C-6', and C-3'') with similar reactivity.

Early synthetic routes required a multi-step process involving the protection of the more reactive amino groups, particularly the C-6' and C-3 groups, before carrying out the acylation at the C-1 position. chemicalbook.com For instance, the C-6' amino group could be protected with a benzyloxycarbonyl group. chemicalbook.com Following the selective N-1 acylation, the protecting groups are removed to yield the final amikacin molecule.

Studies on Positional and Configurational Isomers and Their Chemical Significance

The chemical significance of Amikacin's structure is profoundly highlighted by studies on its positional and configurational isomers. The specific attachment of the L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the N-1 position and its precise stereochemistry are not arbitrary; they are fundamental to its potent antibacterial activity and its ability to evade many bacterial resistance mechanisms. nih.govoup.com

The synthesis of Amikacin requires precise control to avoid the formation of other positional isomers, where the L-HABA chain is attached to the N-3, N-6', or N-3" amino groups. google.comepo.org These isomers have been synthesized and studied, revealing that they possess significantly lower microbiological activity compared to Amikacin. nih.govgoogle.comepo.org The challenge in Amikacin synthesis lies in maximizing the yield of the desired N-1 acylated product while minimizing these less active isomers, such as BB-K11 (the N-3" isomer) or the product resulting from double acylation. google.comgoogle.com The development of regioselective synthesis methods, for example, using metal cation complexes, has been crucial in preventing the formation of these isomers and ensuring a high yield of Amikacin. google.com

The configuration of the side chain itself is also critically important. Studies involving all possible positional and configurational isomers have established the unique significance of both the acylation site and the side chain's configuration. nih.govoup.com The L-configuration of the γ-amino-α-hydroxybutyric acid is essential. Furthermore, research on Amikacin analogs has demonstrated that both the α-hydroxyl group and the terminal amino group in the side chain play a vital role in its antimicrobial potency. nih.govoup.com

Enzymatic synthesis has also been employed to create novel Amikacin analogs with modifications at various positions. For example, analogs with acylations at the 6'-N position and methylation at the 3"-N position have been synthesized to study structure-activity relationships and explore ways to overcome emerging resistance mechanisms. frontiersin.orgresearchgate.net These studies further underscore the chemical significance of each part of the Amikacin molecule.

Table 1: Key Isomers and Analogs of Amikacin

| Compound Name | Description | Chemical Significance | Reference |

|---|---|---|---|

| Amikacin | Kanamycin A acylated at the N-1 position with an L-HABA side chain. | The primary, highly active form used clinically. Its structure allows it to resist many aminoglycoside-modifying enzymes. | drugbank.comnih.gov |

| BB-K11 | Positional isomer of Amikacin with the L-HABA side chain at the N-3" position. | Exhibits significantly less microbiological activity than Amikacin. A common by-product in less selective synthesis routes. | google.comgoogle.com |

| N-6' Acylated Isomer | Positional isomer with the L-HABA side chain at the highly reactive N-6' amino group. | Possesses lower antibacterial activity. Its formation is a primary challenge in achieving a high yield of Amikacin. | google.comepo.org |

| BB-K29 | An isomeric by-product mentioned as being more toxic than Amikacin. | Its formation is undesirable and can be avoided with specific synthesis schemes. | googleapis.com |

| 6'-N-acetyl-3"-N-methyl-amikacin | An enzymatically synthesized analog of Amikacin. | Created to study structure-activity relationships and shows potential for improved activity against multidrug-resistant bacteria. | frontiersin.org |

Mechanisms of Action of Amikacin Hydrate at the Molecular and Cellular Level

Inhibition of Bacterial Protein Synthesis: A Ribosomal Perspective

The primary mode of action for amikacin (B45834) is the inhibition of protein synthesis through its interaction with the bacterial ribosome. patsnap.comresearchgate.net This interaction leads to a cascade of events that ultimately prove lethal to the bacterium.

Amikacin irreversibly binds to the 30S ribosomal subunit of bacteria. nih.gov This binding is specific, involving interactions with the 16S ribosomal RNA (rRNA) and the S12 ribosomal protein. nih.gov The binding site is located at the decoding A-site on the 30S subunit, a critical region for the accurate translation of the genetic code. mdpi.commdpi.com Specifically, amikacin interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. nih.gov This interaction stabilizes an error-prone conformation of the decoding center. nih.gov The presence of an l-(-)-γ-amino-α-hydroxybutyryl side chain in amikacin's structure allows for specific interactions with the RNA, which makes it resistant to many enzymes that inactivate other aminoglycosides. mdpi.com

Once bound to the 30S subunit, amikacin interferes with several key steps in the translation process. Its presence in the A-site physically obstructs the proper binding of incoming aminoacyl-tRNA (aa-tRNA), thereby preventing the addition of new amino acids to the growing polypeptide chain. mdpi.com Furthermore, research combining in vitro fast kinetics with structural analysis has shown that amikacin significantly impedes the translocation of tRNA and mRNA through the ribosome, a process catalyzed by elongation factor-G (EF-G). nih.govnih.gov This inhibition stalls the ribosome, preventing it from moving along the mRNA to read the next codon. nih.gov Studies have also revealed that amikacin interferes with release factor-mediated peptidyl-tRNA hydrolysis and ribosome recycling, further disrupting the protein synthesis cycle. nih.gov

A critical consequence of amikacin's binding to the ribosome is the induction of mRNA misreading. patsnap.comnih.gov By altering the conformation of the decoding site, amikacin decreases the fidelity of translation, causing the ribosome to accept incorrect aminoacyl-tRNAs. quora.comnih.gov This leads to the incorporation of wrong amino acids into the polypeptide chain, resulting in the synthesis of non-functional, aberrant, or potentially toxic proteins. patsnap.comnih.gov This can also lead to premature termination of protein synthesis, creating truncated proteins. quora.comnih.gov

Table 1: Effects of Amikacin on Bacterial Protein Synthesis

| Mechanism Component | Specific Action of Amikacin | Consequence |

|---|---|---|

| Ribosomal Binding | Irreversibly binds to the 30S ribosomal subunit (16S rRNA and S12 protein). nih.gov | Locks the decoding center in an error-prone state. nih.gov |

| tRNA & mRNA Movement | Interferes with tRNA translocation from A-site to P-site. nih.gov | Halts the elongation of the polypeptide chain. nih.gov |

| Translation Fidelity | Induces misreading of the mRNA codons. patsnap.comnih.gov | Production of non-functional or toxic proteins. nih.gov |

| Protein Synthesis Cycle | Inhibits peptide release and ribosome recycling. nih.gov | Prevents the initiation of new translation rounds. |

Elucidation of Bactericidal Mechanisms Beyond Protein Synthesis Inhibition

While the primary mechanism of amikacin is the inhibition of protein synthesis, its bactericidal activity is thought to be more complex. The accumulation of misfolded or toxic proteins produced due to mRNA misreading is a significant factor. quora.com Some of these aberrant proteins are inserted into the bacterial cell membrane, which disrupts its integrity and increases its permeability. mdpi.comnih.gov This "self-promoted uptake" allows for a greater influx of amikacin molecules into the cell, creating a positive feedback loop that accelerates bacterial cell death. mdpi.com This membrane damage is a key feature that distinguishes the bactericidal nature of aminoglycosides from bacteriostatic antibiotics that also inhibit protein synthesis. nih.gov

Concentration-Dependent Bacterial Killing Dynamics

Amikacin exhibits concentration-dependent bactericidal activity. nih.govmhmedical.comyoutube.com This means that the rate and extent of bacterial killing increase as the concentration of the antibiotic rises significantly above the minimum inhibitory concentration (MIC) for a given pathogen. mhmedical.comyoutube.com Higher peak drug concentrations lead to more rapid and effective eradication of bacteria. mhmedical.com This pharmacodynamic property is a cornerstone of modern dosing strategies for aminoglycosides. Research has shown that achieving a high peak concentration to MIC ratio (Cmax/MIC) is associated with better clinical outcomes. nih.govresearchgate.net

Table 2: Research Findings on Amikacin's Concentration-Dependent Killing

| Study Focus | Key Finding | Reference |

|---|---|---|

| General Principle | Aminoglycosides exhibit concentration-dependent killing; higher concentrations lead to a faster rate of bacterial killing. | mhmedical.com |

| Clinical Relevance | Achieving a Cmax/MIC ratio of 8 to 10 is associated with a high therapeutic success rate. | nih.gov |

| Intensive Care Patients | A study on ICU patients found a median Cmax of 55.2 mg/L and a median MIC of 2 mg/L for Gram-negative bacilli. | researchgate.net |

Post-Antibiotic Effects in Sustained Antimicrobial Activity Research

Amikacin demonstrates a significant post-antibiotic effect (PAE). patsnap.comnih.gov The PAE is the persistent suppression of bacterial growth that continues even after the concentration of the antibiotic in the blood or tissues has fallen below the MIC. mhmedical.com Like its bactericidal activity, the PAE of amikacin is also concentration-dependent; higher initial drug concentrations result in a longer PAE. mhmedical.comnih.gov This sustained antimicrobial activity is a crucial factor in its clinical efficacy. For example, in vitro studies have shown that the PAE of amikacin against Mycobacterium fortuitum can last from 13.5 to 27.6 hours. nih.gov Another study demonstrated PAEs of 1.1 to 3.8 hours in vitro and 1.4 to 4.3 hours in vivo against various common pathogens. asm.org The long PAE supports dosing regimens that use higher doses at less frequent intervals. nih.gov

Molecular Mechanisms of Bacterial Resistance to Amikacin Hydrate

Enzymatic Modification of Amikacin (B45834) (hydrate) by Aminoglycoside-Modifying Enzymes (AMEs)

The principal mechanism of acquired resistance to amikacin in clinical bacterial isolates is the enzymatic inactivation of the drug by AMEs. nih.govasm.org These enzymes catalyze the covalent modification of the amikacin molecule, leading to a product with significantly reduced affinity for its ribosomal target, the 30S ribosomal subunit. nih.govpatsnap.com This inactivation prevents the antibiotic from inhibiting protein synthesis, thereby rendering the bacterium resistant. AMEs are broadly classified into three main families based on the type of chemical modification they catalyze: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). nih.govmednexus.orgfrontiersin.org

Categorization and Specificity of AMEs Relevant to Amikacin (hydrate)

The classification of AMEs is based on the type of reaction they catalyze and the specific site on the aminoglycoside molecule that they modify. mednexus.org While numerous AMEs have been identified, only a subset is capable of modifying amikacin, largely due to the protective L-hydroxyaminobutyryl amide (L-HABA) side chain at the N1 position of the 2-deoxystreptamine (B1221613) ring of amikacin. nih.gov

Aminoglycoside acetyltransferases (AACs) are a major class of AMEs that mediate resistance by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside. nih.gov The nomenclature for these enzymes indicates the position of acetylation; for instance, AAC(6′) denotes acetylation at the 6′-amino group.

Among the various AACs, the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib , is the most prevalent and clinically significant enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govasm.orgresearchgate.netnih.gov The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates its rapid dissemination among different bacterial species. nih.govresearchgate.net While amikacin is resistant to most AMEs, it remains a substrate for AAC(6')-I enzymes, which catalyze its inactivation through acetylation of the 6' amine group. nih.gov Studies have shown a high prevalence of the aac(6')-Ib gene in amikacin-resistant clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and other Enterobacteriaceae. nih.govnih.gov

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine triphosphate (ATP), to a hydroxyl group on the antibiotic. nih.govnih.gov

While the L-HABA side chain of amikacin provides protection against many APH enzymes, certain APHs can still modify it. For example, APH(3') enzymes can inactivate amikacin by phosphorylation at the 3'-hydroxyl group. nih.gov The prevalence of APH-mediated amikacin resistance is generally lower than that of AAC(6')-Ib. However, genes such as aph(3')-VI have been identified in amikacin-resistant isolates. nih.gov In a study of Acinetobacter baumannii isolates from burn patients, the aphA6 gene, which confers resistance to amikacin, was found in 65% of the isolates. brieflands.com

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, mediate resistance by transferring a nucleotide monophosphate (usually adenylate) from ATP to a hydroxyl group of the aminoglycoside. nih.gov

Amikacin is generally a poor substrate for most ANT enzymes due to steric hindrance from its L-HABA side chain. However, some ANTs, such as ANT(4')-I, can inactivate amikacin and other aminoglycosides that possess a 4'-hydroxyl group. nih.gov The clinical impact of ANTs on amikacin resistance is considered less significant compared to AAC(6')-Ib.

Table 1: Major Aminoglycoside-Modifying Enzymes (AMEs) Conferring Resistance to Amikacin (hydrate)

| Enzyme Class | Specific Enzyme Example | Gene | Modification Reaction | Site of Modification on Amikacin |

|---|---|---|---|---|

| Aminoglycoside Acetyltransferases (AAC) | AAC(6')-Ib | aac(6')-Ib | Acetylation | 6'-amino group |

| Aminoglycoside Phosphotransferases (APH) | APH(3')-VI | aph(3')-VIa | Phosphorylation | 3'-hydroxyl group |

| APH(3')-IIIa | aph(3')-IIIa | Phosphorylation | 3'-hydroxyl group | |

| Aminoglycoside Nucleotidyltransferases (ANT) | ANT(4')-I | ant(4')-Ia | Adenylylation | 4'-hydroxyl group |

Biochemical Pathways of Amikacin (hydrate) Inactivation by AMEs

The inactivation of amikacin by AMEs follows specific biochemical pathways depending on the enzyme class.

Acetylation by AACs: AAC enzymes, particularly AAC(6')-Ib, utilize acetyl-CoA as a cofactor. The enzyme catalyzes the transfer of the acetyl group from acetyl-CoA to the 6'-amino group of the amikacin molecule. This reaction neutralizes the positive charge of the amino group, which is crucial for the antibiotic's binding to the negatively charged phosphate backbone of ribosomal RNA. The resulting N-acetylated amikacin has a greatly diminished affinity for the bacterial ribosome, rendering it ineffective. asm.org

Phosphorylation by APHs: APH enzymes use ATP as the phosphate donor. They catalyze the transfer of the gamma-phosphate group from ATP to a hydroxyl group on the amikacin molecule, most commonly the 3'-hydroxyl group. The addition of a bulky, negatively charged phosphate group sterically hinders the binding of the modified amikacin to its ribosomal target. nih.gov

Nucleotidylation by ANTs: ANTs also utilize ATP, but they catalyze the transfer of adenosine monophosphate (AMP) to a hydroxyl group of the aminoglycoside. This adenylylation adds a large molecular moiety to the antibiotic, which disrupts its interaction with the ribosome.

Structural Basis of Amikacin (hydrate)'s Refractoriness to Specific AMEs

Amikacin was semisynthetically derived from kanamycin (B1662678) A with the specific intention of overcoming the prevalent mechanisms of aminoglycoside resistance at the time of its development. nih.gov Its relative resistance to many AMEs is primarily attributed to the presence of the L-HABA ((S)-4-amino-2-hydroxybutyryl) side chain attached to the N-1 position of the 2-deoxystreptamine ring. nih.gov

This L-HABA moiety confers protection through several mechanisms:

Steric Hindrance: The bulky side chain sterically obstructs the active sites of many AMEs, preventing them from binding to and modifying the amikacin molecule at key positions such as the 3'- and 4'-hydroxyl groups and the 2'- and 3-amino groups.

Despite this inherent protection, certain enzymes have evolved to accommodate amikacin as a substrate. The crystal structure of AAC(6')-Ib, for instance, reveals a relatively open and flexible active site that can bind to amikacin. This allows the enzyme to position the 6'-amino group of amikacin appropriately for the nucleophilic attack on the acetyl-CoA thioester, leading to efficient acetylation and subsequent inactivation.

Table 2: Prevalence of Key Amikacin Resistance Genes in Clinical Isolates (Selected Studies)

| Gene | Bacterial Species | Geographic Region | Prevalence in Resistant Isolates | Reference |

|---|---|---|---|---|

| aac(6')-Ib | Pseudomonas aeruginosa | Saudi Arabia | 94.4% | nih.gov |

| aac(6')-Ib | Gram-negative bacteria | Saudi Arabia | 56.5% | researchgate.net |

| aphA6 | Acinetobacter baumannii | Iran | 65% | brieflands.com |

| rmtB | Pseudomonas aeruginosa | Saudi Arabia | 7.6% |

Ribosomal Target Site Modifications and Their Impact on Amikacin (hydrate) Binding

Alterations in the bacterial ribosome, the primary target of amikacin, represent a significant mechanism of resistance. These modifications hinder the binding of the antibiotic, thereby rendering it ineffective. The primary mechanisms involve genetic mutations in the ribosomal RNA (rRNA) genes and conformational changes in the ribosomal A-site.

Genetic Mutations in Ribosomal RNA (rRNA) Genes (e.g., A1400G Mutation in rrs Gene)

Mutations within the 16S rRNA gene (rrs), a critical component of the 30S ribosomal subunit, are a well-documented cause of high-level amikacin resistance, particularly in Mycobacterium tuberculosis. The most frequently observed and clinically significant mutation is a substitution at position 1400, where adenine (A) is replaced by guanine (G) (A1400G). nih.govnih.govasm.orgwikigenes.org

This specific mutation occurs in the A-site of the ribosome, which is the binding site for amikacin. The A1400G substitution disrupts the hydrogen bonding interactions essential for the stable binding of amikacin to the rRNA, thereby significantly reducing the drug's affinity for its target. asm.org This leads to high-level resistance, often with Minimum Inhibitory Concentrations (MICs) exceeding 128 µg/ml. nih.govnih.govasm.org The presence of a single copy of the rrs gene in M. tuberculosis means that this single mutation can confer a high-level resistance phenotype. nih.govnih.govasm.org

Studies have consistently shown a strong correlation between the A1400G mutation in the rrs gene and high-level cross-resistance to both amikacin and kanamycin in clinical isolates of M. tuberculosis. nih.govnih.govasm.orgasm.org However, it is important to note that other mutations in the rrs gene, although less common, have also been associated with aminoglycoside resistance. For instance, a C516T substitution has been identified in some kanamycin-resistant M. tuberculosis isolates. asm.org

Table 1: Key Mutations in the rrs Gene Associated with Amikacin (hydrate) Resistance

| Mutation | Bacterial Species | Associated Resistance Level | Reference |

| A1400G | Mycobacterium tuberculosis | High-level (MICs >128 µg/ml) | nih.govnih.govasm.org |

| C516T | Mycobacterium tuberculosis | Kanamycin resistance (variable) | asm.org |

Conformational Changes in the Ribosomal A-Site Affecting Amikacin (hydrate) Affinity

The binding of aminoglycosides like amikacin to the A-site of the 16S rRNA induces specific conformational changes that are crucial for their antibacterial activity. nih.gov Amikacin's interaction with the A-site, particularly with nucleotides A1492 and A1493, forces these residues into a "flipped-out" conformation. nih.gov This altered conformation mimics the state adopted during the decoding of a cognate tRNA, leading to mistranslation and ultimately bacterial cell death. nih.govnih.gov

Bacterial resistance can arise from subtle conformational shifts in the A-site that diminish the binding affinity of amikacin. These changes can be a consequence of mutations in ribosomal proteins or modifications to the rRNA itself, such as methylation by 16S rRNA methyltransferases (RMTases). nih.gov These enzymatic modifications can sterically hinder the binding of amikacin, preventing the conformational changes necessary for its bactericidal action. researchgate.net

The introduction of the L-haba (γ-amino-α-hydroxybutyryl) group in amikacin enhances its binding affinity to the bacterial A-site compared to its precursor, kanamycin A. nih.govresearchgate.netresearchgate.net This modification provides additional hydrogen bonds with the rRNA, leading to a more stable interaction. researchgate.net Consequently, higher potency against some resistant bacteria is achieved. nih.gov However, resistance mechanisms that alter the A-site's conformation can overcome even these enhanced binding interactions.

Efflux Pump Systems in Bacterial Resistance to Amikacin (hydrate)

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov Overexpression of these pumps is a significant mechanism of resistance to amikacin, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govasm.org

Role of Specific Efflux Pumps (e.g., MexXY-OprM in Pseudomonas aeruginosa)

In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is a major contributor to intrinsic and acquired resistance to aminoglycosides, including amikacin. nih.govasm.orgnih.govmdpi.com This pump is a member of the Resistance-Nodulation-Division (RND) family of transporters and is a tripartite system composed of three proteins: MexY, the inner membrane transporter; MexX, the periplasmic membrane fusion protein; and OprM, the outer membrane channel. nih.govmdpi.com

Table 2: The MexXY-OprM Efflux Pump System

| Component | Location | Function | Reference |

| MexY | Inner Membrane | Drug-proton antiporter | oup.com |

| MexX | Periplasm | Linker protein | oup.com |

| OprM | Outer Membrane | Channel protein | nih.govasm.org |

Regulatory Elements Governing Efflux Pump Expression (e.g., MexZ Repressor)

The expression of the mexXY operon is tightly regulated. The primary regulator is the MexZ protein, a transcriptional repressor that binds to the intergenic region between mexZ and mexX, thereby preventing the transcription of the mexXY genes. oup.comnih.govoup.com MexZ itself is a member of the TetR family of transcriptional regulators. nih.govoup.com

Mutations in the mexZ gene that lead to a non-functional or absent MexZ protein result in the constitutive overexpression of the MexXY-OprM pump. asm.org This overexpression is a frequent cause of aminoglycoside resistance in clinical isolates of P. aeruginosa. mdpi.comasm.org Studies have shown that in a significant proportion of amikacin-resistant clinical strains, mutations inactivating the mexZ gene or introducing amino acid substitutions in the MexZ protein are present. asm.org

Interestingly, the expression of mexXY can also be induced by the presence of ribosome-targeting antibiotics, including amikacin. nih.govresearchgate.net This suggests a complex regulatory network that goes beyond simple repression by MexZ. Another protein, ArmZ, has been identified as an anti-repressor that can sequester MexZ, leading to the derepression of mexXY expression. nih.gov

Genetic Epidemiology and Dissemination of Amikacin (hydrate) Resistance Genes

The spread of amikacin resistance is largely driven by the horizontal gene transfer of resistance determinants. tandfonline.com These genes are often located on mobile genetic elements such as plasmids, transposons, and integrons, which can be readily exchanged between different bacterial species and genera. nih.govresearchgate.net

The most clinically significant mechanism for the dissemination of amikacin resistance is the acquisition of genes encoding aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net The aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is the most prevalent enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govresearchgate.net The gene encoding this enzyme, aac(6')-Ib, is frequently found on mobile genetic elements, facilitating its widespread dissemination. nih.govresearchgate.net

The global prevalence of amikacin resistance genes is a significant public health concern. news-medical.netnih.govmednexus.org Surveillance studies have shown a high prevalence of these genes in clinical isolates from various parts of the world, particularly in Asia. nih.gov The coexistence of amikacin resistance genes with other antibiotic resistance genes, such as those conferring resistance to β-lactams (e.g., extended-spectrum β-lactamases - ESBLs), is also common, leading to multidrug-resistant phenotypes that are challenging to treat. nih.gov The dissemination of these resistance genes is not limited to clinical settings; they are also increasingly being detected in various environmental compartments, which may act as reservoirs for resistance determinants. tandfonline.com

Table 3: Common Amikacin (hydrate) Resistance Genes and Their Dissemination

| Gene | Encoded Protein | Dissemination Mechanism | Common Bacterial Hosts | Reference |

| rrs (A1400G) | 16S ribosomal RNA | Vertical transmission (mutation) | Mycobacterium tuberculosis | nih.govnih.govasm.org |

| aac(6')-Ib | Aminoglycoside 6'-N-acetyltransferase type Ib | Plasmids, Transposons, Integrons | Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli | nih.govresearchgate.net |

Location of Resistance Genes on Plasmids, Transposons, Integrons, and Chromosomes

The primary mechanism of resistance to amikacin is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). The genes encoding these enzymes are frequently located on mobile genetic elements (MGEs), which facilitates their rapid dissemination among bacterial populations. These MGEs include plasmids, transposons, and integrons, and the resistance genes can also be integrated into the bacterial chromosome.

The most clinically significant enzyme responsible for amikacin inactivation is the aminoglycoside 6′-N-acetyltransferase type Ib, encoded by the aac(6')-Ib gene. This gene is pervasively found on plasmids, transposons, and within integrons in Gram-negative bacteria, contributing to the widespread resistance to amikacin. nih.gov Plasmids, which are extrachromosomal DNA molecules, can replicate independently and be transferred between bacteria through conjugation. Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome, including from a plasmid to the chromosome or vice versa. Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. The presence of aac(6')-Ib and other amikacin resistance genes within these MGEs allows for their efficient horizontal gene transfer, leading to the rapid evolution of multidrug-resistant strains.

In addition to aac(6')-Ib, other AMEs that can confer resistance to amikacin, such as certain phosphotransferases and other acetyltransferases, are also carried on these mobile elements. For instance, a plasmid-borne aminoglycoside phosphotransferase has been identified in Escherichia coli as a cause of amikacin resistance. Furthermore, bifunctional enzymes, such as AAC(6')-Ie-APH(2'')-Ia, which is typically found within Tn4001-like transposons in Gram-positive bacteria like Staphylococcus aureus, can also inactivate amikacin. These transposons can be located on both plasmids and the chromosome.

Molecular Surveillance of Amikacin Resistance Determinants in Bacterial Isolates

Molecular surveillance plays a critical role in tracking the emergence and spread of amikacin resistance. By identifying the specific resistance genes present in clinical isolates, healthcare professionals and researchers can understand local and global resistance patterns, inform treatment guidelines, and guide infection control measures. Various molecular techniques, including polymerase chain reaction (PCR) and DNA sequencing, are employed to detect and characterize amikacin resistance determinants.

Surveillance studies in different geographical regions have revealed the prevalence of various amikacin resistance genes in a range of bacterial pathogens. For example, in studies of Acinetobacter baumannii, a notorious nosocomial pathogen, genes such as aac(6')-Ib, aphA6, aadB, and aacC1 have been frequently identified in amikacin-resistant isolates. Similarly, in Pseudomonas aeruginosa, another significant opportunistic pathogen, the aac(6')-Ib gene is often a major contributor to amikacin resistance.

The data from these surveillance programs highlight the dynamic nature of antibiotic resistance. The prevalence of specific resistance genes can vary by geographic location, bacterial species, and even within different healthcare facilities. This underscores the importance of ongoing molecular surveillance to monitor trends in amikacin resistance and to detect the emergence of novel resistance mechanisms.

Below is a table summarizing the findings of representative molecular surveillance studies on amikacin resistance determinants in bacterial isolates.

| Bacterial Species | Geographic Region | Predominant Amikacin Resistance Genes Detected | Reference |

| Acinetobacter baumannii | Various | aac(6')-Ib, aphA6, aadB, aacC1 | |

| Pseudomonas aeruginosa | Various | aac(6')-Ib, ant(2'')-Ia, aph(3')-VI | |

| Klebsiella pneumoniae | Various | aac(6')-Ib, rmtB | |

| Escherichia coli | Various | aac(6')-Ib, rmtB |

Research Strategies for Overcoming Amikacin (hydrate) Resistance

The increasing prevalence of amikacin resistance has spurred intensive research efforts to develop strategies to circumvent these resistance mechanisms and preserve the utility of this important antibiotic. These strategies primarily focus on two main approaches: the development of inhibitors for AMEs and the creation of novel amikacin analogs that are not susceptible to enzymatic inactivation.

Development of Inhibitors for Aminoglycoside-Modifying Enzymes

One promising strategy to combat amikacin resistance is the co-administration of an inhibitor of the resistance-conferring enzyme alongside the antibiotic. This approach aims to neutralize the AME, thereby restoring the activity of amikacin. Research in this area has explored various types of inhibitors.

Small molecules have been investigated for their ability to block the active site of AMEs. These inhibitors are designed to mimic the substrate of the enzyme, either the aminoglycoside or the co-factor (e.g., acetyl-CoA for acetyltransferases), and competitively inhibit the enzymatic reaction. Another innovative approach involves the use of ionophores, which are molecules that can transport ions across cell membranes. It has been shown that certain metal ions, when delivered into the bacterial cell by an ionophore, can inhibit the activity of AAC(6')-Ib. For example, complexes of zinc with ionophores have been demonstrated to reverse amikacin resistance in bacteria harboring the aac(6')-Ib gene. nih.gov

Antisense oligonucleotides represent another avenue of investigation. These are short, synthetic strands of nucleic acid that can bind to the messenger RNA (mRNA) of a specific gene, in this case, the gene encoding an AME. This binding prevents the translation of the mRNA into a functional enzyme, effectively silencing the resistance mechanism.

Novel Chemical Modifications to Circumvent Enzymatic Inactivation

A parallel and highly successful strategy to overcome amikacin resistance has been the rational design and synthesis of new amikacin derivatives that are structurally modified to evade recognition and inactivation by AMEs. nih.gov This approach leverages a detailed understanding of the structure-activity relationships of aminoglycosides and their interactions with both the bacterial ribosome (the target of the antibiotic) and the modifying enzymes.

Researchers have explored modifications at various positions on the amikacin molecule. For instance, modifications at the 6'-position, the primary site of acetylation by AAC(6')-Ib, have been a major focus. By altering the chemical group at this position, it is possible to create analogs that are poor substrates for the enzyme while retaining their antibacterial activity. Similarly, modifications at other sites, such as the 6'' and 3'' positions, have also been shown to be effective in circumventing enzymatic inactivation. nih.gov

One of the most notable successes of this approach is the development of plazomicin, a next-generation semisynthetic aminoglycoside. Plazomicin was designed to be stable against a broad range of AMEs, including those that inactivate amikacin. nih.gov Its structure incorporates modifications that protect it from enzymatic attack, thereby restoring activity against many amikacin-resistant strains.

The table below provides examples of novel chemical modifications to amikacin and their impact on activity against resistant bacteria.

| Modification Site | Type of Modification | Effect on Activity Against Resistant Strains |

| 6'-position | Introduction of bulky or non-acetylatable groups | Reduced susceptibility to AAC(6')-Ib inactivation |

| 6''-position | Addition of various hydrogen bond donors and acceptors | Improved binding to the ribosomal A-site and increased potency |

| 3''-position | Methylation | Circumvents certain AME-mediated resistance mechanisms |

Spectrum of Antimicrobial Activity of Amikacin Hydrate in Research Models

Activity Against Gram-Negative Bacterial Species (In Vitro and Preclinical Studies)

Amikacin (B45834) is recognized for its potent activity against a wide array of Gram-negative bacilli, including those that have developed resistance to other aminoglycosides. mednexus.org

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that is a significant cause of nosocomial infections. In vitro studies have consistently demonstrated the potent activity of amikacin against this bacterium. In a study of 50 clinical isolates of P. aeruginosa, 96% were found to be susceptible or moderately susceptible to amikacin. researchgate.net Another study focusing on carbapenem-resistant P. aeruginosa (CRPA) from intensive care units in Brazil found that approximately 61% of the 71 isolates tested had minimum inhibitory concentrations (MICs) of ≤ 256 mg/L, suggesting potential utility for nebulized amikacin therapy. nih.govasm.org

Research has also explored the synergistic effects of amikacin with other antibiotics against P. aeruginosa. One study found that the combination of amikacin with ceftazidime resulted in synergistic interactions in 70.8% of isolates, while the combination with meropenem showed synergy in 40% of cases, with no antagonism observed. researchgate.net Similarly, the combination of imipenem (B608078) and amikacin has demonstrated synergistic bacterial killing and has been suggested as a potential therapeutic option for multidrug-resistant P. aeruginosa infections. mdpi.com

| Study Focus | Number of Isolates | Key Finding | Citation |

|---|---|---|---|

| General Clinical Isolates | 50 | 96% susceptible or moderately susceptible | researchgate.net |

| Carbapenem-Resistant P. aeruginosa (CRPA) | 71 | ~61% with MICs ≤ 256 mg/L | nih.govasm.org |

| Synergy with Ceftazidime | Not specified | 70.8% of isolates showed synergy | researchgate.net |

| Synergy with Meropenem | Not specified | 40% of isolates showed synergy | researchgate.net |

Enterobacteriaceae Family

Amikacin generally exhibits excellent activity against most aerobic Gram-negative bacilli belonging to the Enterobacteriaceae family. nih.gov

Escherichia coli : Amikacin has demonstrated significant in vitro activity against E. coli, including strains that produce extended-spectrum beta-lactamases (ESBLs). A study in China reported a 94.7% susceptibility rate for amikacin against E. coli. bsac.org.uk For multidrug-resistant (MDR) E. coli, the combination of amikacin with nitrofurantoin has been shown to have a synergistic effect in vitro. nih.gov Another study on multidrug-resistant E. coli found that 75% of isolates were resistant to amikacin alone (MIC ≥ 64 µg/mL). asm.org However, in a preclinical model, the combination of amikacin and imipenem showed synergistic and bactericidal activity against MDR E. coli. asm.org

Klebsiella species : The activity of amikacin against Klebsiella pneumoniae can be variable. In a Chinese study, amikacin inhibited 83.7% of the total K. pneumoniae population and 71.1% of ESBL-producing isolates. bsac.org.uk Research on carbapenemase-producing Enterobacteriaceae (CPE) found that the amikacin resistance rate for K. pneumoniae was 51.0%. researchgate.net

Proteus species : Amikacin has been shown to be effective against multidrug-resistant Proteus species. In one study, amikacin was used to treat urinary tract infections caused by Proteus rettgeri strains that were resistant to kanamycin (B1662678) and gentamicin (B1671437). researchgate.net The minimal inhibitory concentration of amikacin for these isolates ranged from 2.0 to 32 µg/ml. nih.gov Another study on Proteus mirabilis isolates showed intermediate results for amikacin in 33.3% of cases. dovepress.com

Enterobacter species : For multidrug-resistant strains of Enterobacter cloacae, amikacin has been studied in combination with other antibiotics. In a study of 20 multiresistant E. cloacae strains, all of which were resistant to amikacin alone, the combination of amikacin with aztreonam, latamoxef, or cefotaxime resulted in enhanced killing for 13, 12, and 11 of the strains, respectively, with no antagonism observed. nih.gov

Serratia species : Amikacin is often the most effective antibiotic in vitro against gentamicin-resistant Serratia marcescens. nih.gov In one intensive care unit, only 2.8% of Serratia isolates were resistant to amikacin. nih.gov Another report indicated that S. marcescens is highly susceptible to amikacin, with resistance rates below 5%. nih.gov

| Bacterial Species | Key Finding | Citation |

|---|---|---|

| Escherichia coli | 94.7% susceptibility in a Chinese study. | bsac.org.uk |

| Klebsiella pneumoniae | 83.7% inhibition of total population; 71.1% of ESBL-producers. | bsac.org.uk |

| Proteus rettgeri (multidrug-resistant) | MIC range of 2.0 to 32 µg/ml. | nih.gov |

| Enterobacter cloacae (multidrug-resistant) | Enhanced killing in combination with aztreonam, latamoxef, or cefotaxime. | nih.gov |

| Serratia marcescens | Resistance rates below 5%. | nih.gov |

Acinetobacter Species (e.g., Acinetobacter baumannii)

Amikacin has demonstrated activity against Acinetobacter baumannii, although susceptibility can vary. nih.gov For carbapenem-resistant A. baumannii (CRAB), combination therapy is often explored. In some studies, amikacin combined with carbapenems like meropenem and imipenem has shown synergistic effects. nih.gov Preclinical studies have shown that amikacin at suprainhibitory concentrations can induce post-antibiotic effects (PAEs) against A. baumannii, with PAEs ranging from 1.2 to 6.3 hours depending on the concentration. nih.gov Furthermore, the combination of amikacin with polymyxin B and sulbactam has been shown to significantly reduce the mutant prevention concentration (MPC) for multidrug-resistant A. baumannii. nih.gov

Other Aerobic Gram-Negative Bacilli of Research Interest

Stenotrophomonas maltophilia : The in vitro activity of amikacin against Stenotrophomonas maltophilia is generally poor due to high intrinsic resistance. nih.gov In one study, the MIC50 of amikacin was >128 µg/mL. nih.gov However, when combined with ticarcillin-clavulanate, a synergistic effect was observed for 50% of the isolates. nih.gov

Burkholderia cepacia complex : Similar to S. maltophilia, the Burkholderia cepacia complex (Bcc) is often multidrug-resistant. In a large study of 2,621 Bcc strains from cystic fibrosis patients, only 4% were inhibited by amikacin. Another study reported little to no in vitro activity of amikacin against Bcc isolates.

Activity Against Gram-Positive Bacterial Species (In Vitro Studies)

While primarily used for Gram-negative infections, amikacin also possesses activity against certain Gram-positive bacteria.

Staphylococcus Species (including Methicillin-Susceptible and Methicillin-Resistant strains)

Amikacin has demonstrated potent in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. In an in vitro model simulating the pharmacokinetic profile in the epithelial lining fluid of the lungs, amikacin was rapidly bactericidal against both MSSA and MRSA isolates with MICs up to 64 mg/L. researchgate.net This study showed a rapid 5 log10 decline in colony-forming units (CFU) over the initial 12 hours for all tested isolates. researchgate.net

Furthermore, the combination of amikacin with chenodeoxycholic acid (CDCA) has been shown to significantly enhance the anti-S. aureus effect for both MSSA and MRSA strains. This combination was effective against diverse MRSA variants, including small-colony variants, biofilm-forming strains, and persisters. dovepress.com

| Strain Type | MIC Range Studied | Key Finding | Citation |

|---|---|---|---|

| MSSA | 8–16 mg/L | Rapidly bactericidal in a simulated lung environment. | researchgate.net |

| MRSA | 4–64 mg/L | Rapidly bactericidal in a simulated lung environment. | researchgate.net |

| MSSA & MRSA | MRSA MIC of 64 µg/mL | Synergistic killing effect when combined with chenodeoxycholic acid. | dovepress.com |

Other Relevant Gram-Positive Organisms in Resistance Research

In the landscape of antimicrobial resistance research, the activity of amikacin (hydrate) has been evaluated against several Gram-positive organisms that pose significant clinical challenges. Notably, studies have focused on its efficacy against Enterococcus species and coagulase-negative staphylococci (CoNS), often in the context of multidrug resistance.

Research into the susceptibility of Enterococcus faecalis has shown that while amikacin monotherapy may have limitations, it can exhibit synergistic effects when combined with cell wall active agents. However, the prevalence of high-level resistance to aminoglycosides, including amikacin, is a significant concern. For instance, in a study of 201 E. faecalis strains, high-level resistance to amikacin (MIC > 2,000 µg/mL) was found in 4.5% of isolates, making it the least common high-level resistance among the aminoglycosides tested nih.gov. Low-level resistance was far more prevalent, observed in 94.5% of the strains nih.gov. The presence of aminoglycoside-modifying enzyme genes, such as aph(3')-IIIa and ant(4')-Ia, can confer resistance to ampicillin-amikacin synergism, even with amikacin MICs as low as 64–256 µg/mL.

Coagulase-negative staphylococci (CoNS) have also demonstrated variable susceptibility to amikacin. In one study, 29.1% of 103 clinical CoNS isolates were resistant to amikacin nih.gov. Another study investigating CoNS from bloodstream infections found a higher susceptibility, with 89.9% of isolates being susceptible to amikacin nih.gov. The emergence of amikacin resistance in CoNS has been observed to increase in environments with high use of the antibiotic. A prospective study in two teaching hospitals noted that amikacin-resistant CoNS increased from 0% to 22% after its introduction as the sole aminoglycoside nih.gov. The primary mechanism of amikacin resistance is often enzymatic modification by aminoglycoside acetyltransferases.

Table 1: Amikacin Resistance Rates in Selected Gram-Positive Organisms from Research Studies

| Organism | Number of Isolates | Amikacin Resistance Rate (%) | Reference |

| Enterococcus faecalis | 201 | 4.5 (High-level) | nih.gov |

| Coagulase-negative staphylococci | 103 | 29.1 | nih.gov |

| Coagulase-negative staphylococci | 130 | 10.1 | nih.gov |

| Coagulase-negative staphylococci | 2,613 | 0 to 22 (Increase over time) | nih.gov |

Efficacy Against Mycobacterial and Nocardial Species (Preclinical Investigations)

Preclinical research has established amikacin (hydrate) as a key agent against various mycobacterial and nocardial species, many of which are intrinsically resistant to other classes of antibiotics.

Mycobacterium avium Complex (MAC) Studies

In vitro studies have consistently demonstrated the activity of amikacin against clinical isolates of the Mycobacterium avium complex (MAC). In a large study of 462 clinical MAC isolates, approximately 50% had amikacin MICs of 8 µg/mL, and 86% had MICs of ≤16 µg/mL nih.govoup.complos.orgoup.com. The MIC50 and MIC90 were reported to be 16 µg/mL and 32 µg/mL, respectively nih.gov. These findings support the clinical utility of amikacin in treating MAC infections. Resistance can emerge through mutations in the 16S rRNA gene, specifically at position 1408, which has been observed in patients undergoing prolonged amikacin therapy nih.govoup.complos.orgoup.com. Animal models have also shown the efficacy of amikacin, particularly when encapsulated in liposomes, which enhances its delivery to and activity within macrophages where MAC organisms reside. Liposomal amikacin has demonstrated superior bacterial killing in the lungs, liver, and spleen of beige or nude mice infected with MAC compared to conventional amikacin ijmm.ir.

Mycobacterium chelonae and Mycobacterium fortuitum Investigations

Amikacin exhibits potent in vitro activity against rapidly growing mycobacteria such as Mycobacterium chelonae and Mycobacterium fortuitum. For M. fortuitum, studies have shown high susceptibility rates, with some reporting 100% of isolates being susceptible to amikacin nih.gov. In one study, the combination of clofazimine and amikacin showed synergistic activity against one isolate of M. fortuitum mdpi.com. Similarly, against M. chelonae, amikacin is considered an active agent. A study demonstrated significant synergistic activity between clofazimine and amikacin in 4 out of 5 M. chelonae isolates mdpi.com. The use of intrastromal amikacin injections has been reported as an effective treatment for M. chelonae keratitis in a case study, highlighting its potential for localized therapy jocmr.org.

Nocardia Species Research

Amikacin is a cornerstone of therapy for nocardiosis, and this is supported by extensive preclinical data. A large study in China from 2009 to 2021, which included 441 Nocardia isolates, found that 99.3% were susceptible to amikacin nih.gov. Another study reported that all 27 strains of Nocardia asteroides tested were inhibited by ≤1 µg/mL of amikacin researchgate.net. While most Nocardia species are highly susceptible, some, like the N. transvalensis complex, may exhibit resistance nih.gov. In vitro studies have also demonstrated good activity of amikacin against Nocardia brasiliensis nih.gov. However, in a murine mycetoma model, amikacin showed low levels of activity against the development of lesions, suggesting that in vivo efficacy can be influenced by the infection model and pharmacokinetic factors nih.gov.

Table 2: In Vitro Activity of Amikacin against Mycobacterial and Nocardial Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |

| Mycobacterium avium Complex | 462 | 16 | 32 | 86 (at ≤16 µg/mL) | nih.gov |

| Nocardia Species | 441 | - | - | 99.3 | nih.gov |

| Nocardia asteroides | 27 | - | - | 100 (at ≤1 µg/mL) | researchgate.net |

Synergistic Antimicrobial Combinations in Research Paradigms

The investigation of amikacin (hydrate) in combination with other antimicrobial agents is a critical area of research, aimed at enhancing efficacy, overcoming resistance, and broadening the spectrum of activity.

Combinatorial Effects with Beta-Lactam Antibiotics

The combination of amikacin with beta-lactam antibiotics has been a subject of numerous preclinical studies, often demonstrating synergistic interactions against a variety of bacteria. The underlying mechanism for this synergy is generally attributed to the beta-lactam's ability to damage the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.

Against Gram-positive organisms, this synergy has been well-documented. For Enterococcus faecalis, the combination of ampicillin and amikacin has been shown to have greater antibacterial activity than when the agents are used in succession nih.gov. However, high-level aminoglycoside resistance can abrogate this synergistic effect nih.gov. In studies with Staphylococcus aureus, the combination of amikacin with cefazolin, a first-generation cephalosporin, demonstrated synergistic activity against most oxacillin-resistant isolates oup.comoup.com. For oxacillin-sensitive strains, a synergistic effect was observed primarily in the early stages of the bactericidal process oup.comoup.com.

Research has also explored these combinations against multidrug-resistant Gram-negative bacteria. Studies on KPC-producing Klebsiella pneumoniae have shown that the combination of meropenem or imipenem with amikacin results in synergistic and enhanced bactericidal activity jocmr.orgnih.gov. Similarly, a synergistic effect of imipenem and amikacin has been observed against multidrug-resistant E. coli isolates from wound infections ijmm.irmdpi.com. Time-kill curve analyses are often employed in these studies to dynamically assess the bactericidal effects of the combination over time.

It is important to note that not all combinations are synergistic. Antagonism has been observed in some instances, such as with penicillin-amikacin combinations against certain Enterococcus strains that produce aminoglycoside-modifying enzymes asm.org. The sequence and timing of antibiotic exposure can also influence the outcome, with simultaneous or sequential administration yielding different effects nih.gov.

Table 3: Summary of Research Findings on Amikacin and Beta-Lactam Combinations

| Organism(s) | Beta-Lactam | Key Finding | Reference |

| Enterococcus faecalis | Ampicillin | Simultaneous exposure showed the greatest antibacterial activity. | nih.gov |

| Staphylococcus aureus (Oxacillin-resistant) | Cefazolin | Synergistic activity demonstrated by two different techniques. | oup.comoup.com |

| Staphylococcus aureus (Oxacillin-sensitive) | Cefazolin | Synergy observed during the early part of the bactericidal process. | oup.comoup.com |

| Enterobacteriaceae (Multiply resistant) | Cefotaxime, Piperacillin | Cefotaxime-amikacin and piperacillin-amikacin were the most efficacious combinations, showing early synergism. | asm.org |

| Klebsiella pneumoniae (KPC-producing) | Meropenem, Imipenem | Combination displayed synergistic activity. | jocmr.orgnih.gov |

Combinatorial Effects with Carbapenem Antibiotics

The combination of amikacin (hydrate) with carbapenem antibiotics has been investigated as a strategy to combat multidrug-resistant bacteria, particularly Gram-negative pathogens. Research models, primarily utilizing in vitro methods such as checkerboard assays and time-kill studies, have demonstrated synergistic interactions that can enhance bactericidal activity and overcome resistance mechanisms.

Studies have shown that the combination of meropenem or imipenem with amikacin displays synergistic activity against KPC-3-producing Klebsiella pneumoniae isolates. In time-kill studies, these combinations demonstrated enhanced bacterial killing over a 24-hour period against all tested isolates, a level of activity not achieved by any of the drugs as monotherapy. researchgate.net For some isolates, the combination of meropenem or imipenem with amikacin achieved and maintained bactericidal activity, defined as a ≥99.9% reduction in the initial inoculum. researchgate.net

Similarly, synergistic effects have been observed when amikacin is combined with imipenem against multidrug-resistant Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Checkerboard assays have yielded fractional inhibitory concentration (FIC) indices of ≤0.5, indicating synergy. nih.gov For instance, in a study on P. aeruginosa, the minimum inhibitory concentration (MIC) of amikacin and imipenem was significantly reduced when used in combination. nih.gov

The combination of amikacin with ertapenem has also shown synergistic activity against various Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, in time-kill studies. uwi.edunih.govresearchgate.net

The following tables present data from various research models illustrating the synergistic effects of amikacin in combination with carbapenems.

| Bacterial Species | Carbapenem | Methodology | Key Findings | FIC Index |

|---|---|---|---|---|

| Klebsiella pneumoniae (KPC-3-producing) | Meropenem | Time-Kill Assay | Synergistic and bactericidal activity observed over 24 hours. researchgate.net | Not Reported |

| Klebsiella pneumoniae (KPC-3-producing) | Imipenem | Time-Kill Assay | Synergistic and bactericidal activity observed over 24 hours. researchgate.net | Not Reported |

| Klebsiella pneumoniae (KPC-3-producing) | Ertapenem | Time-Kill Assay | Bactericidal activity and synergy were not observed. researchgate.net | Not Reported |

| Escherichia coli (Multidrug-Resistant) | Imipenem | Checkerboard Assay | Synergistic effect observed. nih.gov | ≤0.5 nih.gov |

| Pseudomonas aeruginosa (Multidrug-Resistant) | Imipenem | Checkerboard Assay | Synergistic activity observed, with significant reduction in MICs. nih.gov | 0.01 to 0.4 nih.gov |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | Meropenem | Checkerboard Assay | 50% of isolates showed synergy. ekb.egresearchgate.net | Not specified |

| Escherichia coli | Ertapenem | Time-Kill Assay | Synergy observed. uwi.edunih.gov | Not Reported |

| Pseudomonas aeruginosa | Ertapenem | Time-Kill Assay | Synergistic effect exhibited. uwi.edunih.gov | Not Reported |

Synergistic Potential with Non-Antibiotic Agents (e.g., Naringenin (B18129), Rutin Hydrate)

Research has explored the potential of combining amikacin (hydrate) with non-antibiotic agents, such as flavonoids, to enhance its antimicrobial efficacy. These natural compounds can act as adjuvants, potentiating the activity of amikacin against resistant bacteria.

Naringenin, a flavonoid found in citrus fruits, has demonstrated synergistic effects when combined with amikacin against multidrug-resistant Escherichia coli. nih.gov Checkerboard assays have confirmed this synergy, and time-kill assays have shown that the combination is more effective at killing bacteria than either agent alone. nih.gov

Rutin hydrate, another flavonoid, also exhibits synergistic activity with amikacin, particularly against Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown that the combination of rutin hydrate and amikacin is more effective against Gram-negative strains, with checkerboard assays revealing synergistic and additive interactions. researchgate.netresearchgate.net Against Gram-positive isolates, the interaction is more often indifferent or additive. researchgate.netresearchgate.net For Escherichia coli, the combination of rutin and amikacin has been shown to have a significant synergistic effect, inhibiting bacterial growth within 8 hours in time-kill curve studies. uwi.edu

The following table summarizes the findings of studies on the synergistic potential of amikacin with naringenin and rutin hydrate.

| Non-Antibiotic Agent | Bacterial Species | Methodology | Key Findings | FIC Index |

|---|---|---|---|---|

| Naringenin | Escherichia coli (Multidrug-Resistant) | Checkerboard Assay, Time-Kill Assay | Synergistic effect observed, leading to enhanced bactericidal activity. nih.gov | Synergistic (specific values not detailed in abstract) nih.gov |

| Rutin Hydrate | Gram-negative bacteria (various reference strains) | Checkerboard Assay | More active against Gram-negative bacteria with synergistic and additive interactions noted. researchgate.netresearchgate.net | Synergistic (specific values vary by strain) researchgate.netresearchgate.net |

| Rutin Hydrate | Gram-positive bacteria (various reference strains) | Checkerboard Assay | Indifferent or additive effects were more common. researchgate.netresearchgate.net | Additive/Indifferent (specific values vary by strain) researchgate.netresearchgate.net |

| Rutin | Escherichia coli | Checkerboard Assay, Time-Kill Assay | Significant synergistic effect, with a fractional inhibitory concentration index (FICI) range of 0.1875–0.5. uwi.edu | 0.1875–0.5 uwi.edu |

Mechanistic Basis of Synergy in Experimental Models

The synergistic effects observed when amikacin (hydrate) is combined with other agents are underpinned by various mechanisms that have been elucidated in experimental models. A primary mechanism involves the enhancement of amikacin's entry into the bacterial cell.

In the case of carbapenems, it is hypothesized that their inhibitory action on cell wall synthesis leads to increased permeability of the bacterial outer membrane. This disruption of the cell wall facilitates the uptake of aminoglycosides like amikacin, allowing them to reach their ribosomal targets in higher concentrations and exert their bactericidal effects more efficiently.

For non-antibiotic agents like naringenin and rutin, a similar mechanism of action has been proposed. These flavonoids have been shown to damage the bacterial cell wall and membrane. nih.govuwi.edu This disruption leads to increased cell permeability, as evidenced by the leakage of intracellular components such as alkaline phosphatase (AKP) and potassium ions (K+). nih.govuwi.edu The compromised integrity of the cell envelope allows for greater influx of amikacin, thereby potentiating its antimicrobial activity. uwi.edu Scanning electron microscopy has visually confirmed that the combination of these flavonoids with amikacin leads to significant damage to the bacterial cell structure. nih.govuwi.edu

Essentially, both carbapenems and certain non-antibiotic agents can act as permeabilizers, breaking down the bacterial cell's primary defenses and enabling amikacin to more effectively inhibit protein synthesis, leading to a synergistic bactericidal outcome.

Advanced Analytical Methodologies for Amikacin Hydrate Quantification and Characterization in Research

Chromatographic Techniques for Amikacin (B45834) (hydrate) Analysis

Chromatography stands as the cornerstone for the separation and quantification of Amikacin. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalently used techniques, often coupled with various detectors to overcome the compound's inherent analytical challenges.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC methods provide the high resolution needed to separate Amikacin from its precursor, Kanamycin (B1662678), and other related substances or endogenous components in complex matrices like plasma and urine. nih.govoup.com The choice between HPLC and UHPLC often depends on the desired speed and efficiency, with UHPLC offering faster analysis times and improved resolution due to the use of smaller particle size columns. innovareacademics.in

Direct determination of Amikacin using HPLC with UV-Visible detection is not feasible due to its limited absorbance. nih.govresearchgate.net The molecule lacks a significant chromophore necessary for direct spectrophotometric detection. scielo.brresearchgate.net To circumvent this, pre-column derivatization is a common strategy to introduce a chromophoric tag to the Amikacin molecule.

One such method involves derivatization with the Hantzsch reagent, a mixture of acetylacetone, formaldehyde, and acetate (B1210297) buffer. nih.govresearchgate.net This reaction forms a colored product that can be detected by a UV-Visible or Diode Array Detector (DAD). For instance, a method using the Hantzsch reagent allowed for detection at 340 nm. nih.govresearchgate.net Another approach utilizes 1-fluoro-2,4-dinitrobenzene (B121222) for derivatization, with subsequent detection at 365 nm. researchgate.net The addition of borate (B1201080) to the mobile phase has also been explored to form a complex with Amikacin, enabling direct UV detection at lower wavelengths, such as 205 nm. oup.com

Research has also demonstrated the use of other derivatizing agents like 2,4,6-trinitrobenzene sulphonic acid and p-chloranilic acid to form colored complexes measurable in the visible region. oup.comresearchgate.net

Table 1: HPLC-UV/Vis Methods for Amikacin (hydrate) Analysis

| Derivatizing Agent | Detection Wavelength (nm) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |

|---|---|---|---|---|---|

| Hantzsch Reagent | 340 | Pharmaceuticals, Urine, Blood | 0.10–25.0 | 0.024 | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | 365 | Skin (Epidermis) | 1.64–49.21 | N/A | researchgate.net |

| p-Chloranilic acid | 524 | Pure and Pharmaceutical Forms | 20–100 | N/A | researchgate.net |

| Vanillin | 400 | Pharmaceutical Preparations | 10-50 | N/A | semanticscholar.org |

Fluorescence detection offers higher sensitivity and selectivity compared to UV/Vis detection. nih.gov Similar to UV/Vis methods, Amikacin requires derivatization to introduce a fluorophore. nih.govphmethods.net A widely used derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). phmethods.net This reagent reacts with the primary and secondary amine groups in Amikacin to produce stable, highly fluorescent derivatives. phmethods.net In one UHPLC method, pre-column derivatization with FMOC-Cl, followed by the addition of glycine (B1666218) to remove excess reagent, allowed for fluorimetric detection at an excitation wavelength of 265 nm and an emission wavelength of 315 nm. phmethods.net

Another common derivatizing agent is o-phthalaldehyde (B127526) (OPA), often used with a thiol-containing compound like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine. tandfonline.comresearchgate.net Post-column derivatization with OPA and 2-mercaptoethanol has been successfully applied in reversed-phase ion-pairing liquid chromatography for the determination of Amikacin in dog plasma. tandfonline.com

Table 2: HPLC/UHPLC-Fluorescence Methods for Amikacin (hydrate) Analysis

| Derivatizing Agent | Derivatization Type | Excitation (nm) | Emission (nm) | Matrix | Linearity Range (µg/mL) | LOD (ng/mL) | Reference |

|---|---|---|---|---|---|---|---|

| FMOC-Cl with Glycine | Pre-column | 265 | 315 | Human Serum | 0.5–10 | 50 | phmethods.net |

| o-Phthalaldehyde and 2-Mercaptoethanol | Post-column | N/A | N/A | Dog Plasma | N/A | N/A | tandfonline.com |

| Ninhydrin (B49086) and Phenylacetaldehyde | Pre-column | 395 | 470 | Human Plasma | N/A | N/A | researchgate.net |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for Amikacin analysis, offering high sensitivity and specificity without the need for derivatization. nih.govnih.gov This makes the sample preparation and analysis process simpler and more robust. UPLC-MS/MS methods have been developed and validated for the quantification of Amikacin in various biological matrices, including human plasma and serum. innovareacademics.inresearchgate.netjapsonline.com

These methods typically involve a straightforward protein precipitation step for sample preparation. innovareacademics.injapsonline.com Chromatographic separation is often achieved on a C18 or C8 column. innovareacademics.injapsonline.com The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For Amikacin, a common transition monitored is m/z 585.9 > 162.9. innovareacademics.inresearchgate.net Kanamycin is frequently used as an internal standard. innovareacademics.inresearchgate.net

The versatility of LC-MS/MS allows for the development of methods with a wide linear range, suitable for various research applications, from cellular uptake studies to pharmacokinetic profiling. nih.govnih.gov For instance, a UPLC-MS/MS method for Amikacin in human plasma was validated over a concentration range of 1.0–150.0 µg/mL. innovareacademics.inresearchgate.netui.ac.id Another study reported a method with a lower limit of quantification (LLOQ) of 0.2 µg/mL in human plasma. japsonline.com

Table 3: UPLC-MS/MS Bioanalytical Procedures for Amikacin (hydrate)

| Matrix | Column | Mobile Phase Components | Linearity Range (µg/mL) | LLOQ (µg/mL) | Internal Standard | Reference |

|---|---|---|---|---|---|---|

| Human Plasma | BEH C18 | 0.1% v/v Formic acid and Acetonitrile | 1.0–150.0 | 1.0 | Kanamycin | innovareacademics.inresearchgate.netui.ac.id |

| Human Plasma | C8 | Ammonium (B1175870) formate (B1220265), Formic acid, Water, Methanol (B129727) | 0.2–25 | 0.2 | Gentamicin (B1671437) Sulphate | japsonline.com |

| Cell Lysate | N/A | 60 mM Ammonium hydroxide (B78521) (pH 11.2) | 0.016–8 (mg/L) | N/A | N/A | nih.gov |

| Human Serum | N/A | N/A | N/A | 0.25 (ng/mL) | Apramycin | nih.gov |